Sulfamide, N-cyclohexyl-N'-methyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

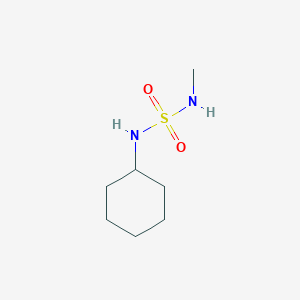

Sulfamide, N-cyclohexyl-N'-methyl- (CAS: 76876-21-6) is a sulfamide derivative characterized by a cyclohexyl group attached to one nitrogen atom and a methyl group to the adjacent nitrogen within the sulfamide scaffold. Its molecular formula is C₂₄H₃₇N₅O₄S, and its structure includes a piperidinyl-phthalazinyl moiety, which contributes to its three-dimensional complexity . This compound exemplifies the structural diversity achievable with sulfamide chemistry, where substitutions on the nitrogen atoms modulate physicochemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sulfamide, N-cyclohexyl-N’-methyl- typically involves the reaction of sulfonyl chlorides with amines. For instance, the reaction of a sulfonyl chloride with N-cyclohexyl-N’-methylamine in the presence of a base like pyridine can yield the desired sulfonamide . This method is advantageous as it avoids additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Industrial Production Methods: Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the oxidative coupling of thiols and amines has emerged as a highly useful method for synthesizing structurally diverse sulfonamides in a single step .

Chemical Reactions Analysis

Types of Reactions: Sulfamide, N-cyclohexyl-N’-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of sulfamide to sulfonamide derivatives.

Reduction: Sulfonamides can be reduced to corresponding amines under specific conditions.

Substitution: The sulfonamide group can be substituted with other functional groups, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various sulfonamide derivatives, amines, and substituted sulfonamides .

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity

Sulfamide compounds have been traditionally recognized for their antimicrobial properties. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, which is essential for bacterial proliferation. Notably, sulfanilamide and its derivatives have been utilized in treating bacterial infections, including urinary tract infections and respiratory tract infections .

1.2 Enzyme Inhibition

Recent studies have identified sulfamide derivatives as potential inhibitors of various enzymes. Specifically, they exhibit inhibitory activity against carbonic anhydrase, an enzyme involved in numerous physiological processes such as acid-base balance and respiration. This inhibition has therapeutic implications for conditions like glaucoma and epilepsy .

1.3 Anti-HIV Activity

Some sulfonamide derivatives have shown promising anti-HIV activity. For instance, a study highlighted that certain heterocyclic sulfonamides displayed significant inhibition against HIV at micromolar concentrations, suggesting their potential as antiviral agents .

Applications in Organic Synthesis

2.1 Synthesis of Functionalized Sulfonamides

Sulfamide compounds are utilized in organic synthesis due to their unique reactivity patterns. They can serve as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The ability to introduce functional groups through sulfenylation reactions makes them valuable in synthetic chemistry .

2.2 Protective Groups in Peptide Synthesis

In peptide synthesis, sulfamides can act as protective groups due to the lability of the S–N bond. This allows for selective modifications during the synthesis process without affecting other functional groups present in the molecule .

Case Study 1: Enzyme Inhibition

A series of sulfamide derivatives were synthesized and evaluated for their inhibitory effects on dimethylarginine dimethylaminohydrolase (DDAH) and arginine deiminase (ADI). The results indicated that several compounds exhibited low micromolar inhibition, marking them as potential leads for drug development against related diseases .

Case Study 2: Antiviral Activity

In a study assessing the antiviral properties of various sulfamide derivatives against HIV, compounds were screened for their ability to inhibit viral replication in cell cultures. Results showed that certain compounds had IC50 values in the range of 75-100 µM, demonstrating their potential as candidates for further development in HIV therapy .

Data Tables

Mechanism of Action

The mechanism of action of sulfamide, N-cyclohexyl-N’-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and preventing the enzyme from catalyzing its reaction . This inhibition can affect various biochemical pathways and cellular processes, leading to the compound’s therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Sulfamide Compounds

Structural Comparison

The activity of sulfamide derivatives is highly sensitive to substituent groups. Below is a structural comparison of N-cyclohexyl-N'-methyl-sulfamide with analogous compounds:

Key Observations :

- Rigidity vs. Flexibility : Cyclic or bulky substituents (e.g., piperidinyl-phthalazinyl) may restrict conformational flexibility, contrasting with acyclic sulfamides optimized for viral protease binding .

Functional and Pharmacological Comparison

Antiviral Activity

- Acyclic sulfamides (e.g., compounds 6a–d) exhibit potent norovirus inhibition (EC₅₀: 0.5–5 µM) due to their m-phenoxybenzyl substituents, which enhance binding to viral proteases . In contrast, cyclic sulfamides (e.g., structure I in ) show lower activity, suggesting conformational rigidity may hinder target engagement. N-cyclohexyl-N'-methyl-sulfamide’s bulky piperidinyl-phthalazinyl group may similarly limit antiviral efficacy unless specific target complementarity exists.

Anticonvulsant Activity

- JNJ-26489112 demonstrates broad-spectrum anticonvulsant activity (ED₅₀: 30–100 mg/kg) by inhibiting voltage-gated Na⁺/Ca²⁺ channels and acting as a K⁺ channel opener . In contrast, amino acid-derived sulfamides (e.g., compounds 11 and 16 in ) show activity dependent on substituent polarity; lipophilic groups (e.g., cyclohexyl) enhance potency, while polar groups near the sulfamide nitrogen reduce efficacy . This suggests N-cyclohexyl-N'-methyl-sulfamide’s substituents align with favorable anticonvulsant pharmacophores.

Enzyme Inhibition

- Sulfamates vs. Sulfamides : Sulfamate derivatives (e.g., topiramate) are potent carbonic anhydrase-II inhibitors, while sulfamides like N,N-dimethyl-N'-phenyl- exhibit weaker activity due to reduced hydrogen-bonding capacity . N-cyclohexyl-N'-methyl-sulfamide’s lack of a sulfamate group likely limits similar enzyme interactions unless tailored for alternative targets.

Biological Activity

Sulfamide, N-cyclohexyl-N'-methyl- (CAS No. 26120-13-8) is a sulfonamide compound characterized by its unique structure that includes a cyclohexyl group and a methyl group attached to the nitrogen atoms of the sulfonamide moiety. This compound exhibits significant biological activity primarily due to its sulfonamide structure, which is known for various pharmacological effects, including antibacterial, anti-inflammatory, and analgesic properties.

Chemical Structure and Properties

The molecular formula of sulfamide, N-cyclohexyl-N'-methyl- is C7H16N2O2S. The presence of the sulfonamide functional group (R−S(=O)₂−NR₂) is crucial for its biological activity. The structural features can be summarized in the following table:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Sulfamide, N-cyclohexyl-N'-methyl- | C₇H₁₆N₂O₂S | Contains sulfonamide group; potential antibacterial |

| 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide | C₁₃H₂₀N₂O₂S | Antibacterial properties; contains amino group |

| N-cyclohexyl-6-mercapto-N-methylpyridine-3-sulfonamide | C₁₂H₁₈N₂O₂S₂ | Features mercapto group; applications in proteomics |

| Sulfamethoxazole | C₁₁H₁₃N₃O₃S | Widely used antibiotic; contains methoxazole group |

Sulfamide compounds, including N-cyclohexyl-N'-methyl-, act primarily as competitive inhibitors of bacterial dihydropteroate synthase (DHPS), an enzyme vital for folate synthesis in bacteria. By inhibiting this enzyme, sulfamides disrupt the synthesis of folate, which is essential for bacterial growth and replication. This mechanism is similar to that of other well-known sulfonamides, such as sulfamethoxazole.

Biological Activities

- Antibacterial Activity : Sulfamide, N-cyclohexyl-N'-methyl- has demonstrated significant antibacterial properties. It has been shown to inhibit various strains of bacteria by interfering with folate synthesis, which is critical for nucleic acid production.

- Anti-inflammatory Effects : Some studies suggest that sulfamide derivatives may exhibit anti-inflammatory properties. The exact mechanism remains under investigation, but it is believed that their ability to modulate immune responses contributes to this effect.

- Analgesic Properties : Preliminary research indicates potential analgesic effects associated with sulfamide compounds. This could be linked to their influence on pain pathways and inflammatory mediators.

Case Studies and Research Findings

Research has highlighted various aspects of sulfamide's biological activity:

- A study published in the Journal of Medicinal Chemistry reported on the synthesis and evaluation of several sulfonamide derivatives, including sulfamide, N-cyclohexyl-N'-methyl-, demonstrating their effectiveness against resistant bacterial strains .

- Another investigation focused on the electrochemical synthesis of sulfonamides and their biological evaluation against specific enzymes related to cancer and inflammation . The study found that modifications in the sulfonamide structure could lead to enhanced activity against targeted enzymes.

- A thesis from Caltech detailed experiments where heterocyclic sulfonamides were tested for anti-HIV activity, revealing that certain derivatives showed promising results at micromolar concentrations . While sulfamide, N-cyclohexyl-N'-methyl- was not directly tested in this study, it suggests a broader potential for similar compounds in antiviral applications.

Properties

CAS No. |

26120-13-8 |

|---|---|

Molecular Formula |

C7H16N2O2S |

Molecular Weight |

192.28 g/mol |

IUPAC Name |

N-(methylsulfamoyl)cyclohexanamine |

InChI |

InChI=1S/C7H16N2O2S/c1-8-12(10,11)9-7-5-3-2-4-6-7/h7-9H,2-6H2,1H3 |

InChI Key |

ZUIXLTHNGZTCBH-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)NC1CCCCC1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.